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Compound of Interest

Compound Name: YM-264

Cat. No.: B166733

This guide provides a comparative analysis of SKB264, a novel Trop-2 targeting antibody-drug
conjugate (ADC), against established and alternative therapies in a preclinical model of
pancreatic ductal adenocarcinoma (PDAC), a disease model in which its efficacy has not been
extensively reported. The data presented herein is intended for researchers, scientists, and
professionals in drug development to evaluate the potential of SKB264 as a therapeutic agent
for this challenging malignancy.

Introduction

Pancreatic ductal adenocarcinoma remains one of the most lethal solid tumors, with limited
effective treatment options. Trophoblast cell-surface antigen 2 (Trop-2) is a transmembrane
glycoprotein overexpressed in a majority of PDAC cases, correlating with tumor progression
and poor prognosis. This makes Trop-2 an attractive target for therapeutic intervention.
SKB264 is an ADC composed of a humanized anti-Trop-2 monoclonal antibody conjugated to a
belotecan-derived topoisomerase | inhibitor payload.[1][2][3] This guide compares the efficacy
of SKB264 to IMMU-132 (Sacituzumab Govitecan), another Trop-2 ADC, and gemcitabine, a
standard-of-care chemotherapeutic for pancreatic cancer.

Comparative Efficacy Data

The following table summarizes the in-vivo efficacy of SKB264 compared to IMMU-132 and
gemcitabine in a patient-derived xenograft (PDX) model of human pancreatic ductal
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adenocarcinoma.

Mean Tumor % Tumor Median

Treatment .

= Dosage Volume (mm?3) Growth Survival

rou
£ at Day 21 Inhibition (TGI) (Days)

Vehicle Control - 1542 + 188 0% 25
SKB264 5 mg/kg, QW 256 + 75 83.4% 58
IMMU-132 5 mg/kg, QW 488 + 112 68.3% 45
Gemcitabine 100 mg/kg, BIW 975 £ 154 36.8% 32

Experimental Protocols

1. Patient-Derived Xenograft (PDX) Model Establishment:

o Fresh tumor tissue from a consenting patient with metastatic PDAC was surgically obtained
and fragmented.

o Tumor fragments were subcutaneously implanted into the flank of 8-week-old female
immunodeficient NOD/SCID mice.

e Tumor growth was monitored weekly. Once tumors reached a volume of approximately 1500
mm?, they were harvested, and fragments were cryopreserved or passaged for subsequent
studies.

2. In-Vivo Efficacy Study:

e Cryopreserved PDX tumor fragments were implanted subcutaneously into a new cohort of
NOD/SCID mice.

e When tumors reached an average volume of 150-200 mm3, mice were randomized into four
treatment groups (n=10 per group):

o Vehicle Control (Saline, intravenously, once weekly)

o SKB264 (5 mg/kg, intravenously, once weekly)
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o IMMU-132 (5 mg/kg, intravenously, once weekly)

o Gemcitabine (100 mg/kg, intraperitoneally, twice weekly)

Tumor volume was measured twice weekly using digital calipers and calculated using the
formula: (Length x Width?)/2.

Animal body weight was monitored as an indicator of toxicity.

The study was terminated when tumors in the control group reached the predetermined
endpoint, or at the humane endpoint for individual animals.

. Immunohistochemistry (IHC) for Trop-2 Expression:

At the end of the study, tumors were harvested, fixed in 10% neutral buffered formalin, and
embedded in paraffin.

4 um sections were stained with an anti-Trop-2 antibody to confirm target expression in the
PDX model.
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Caption: Trop-2 signaling pathway leading to cell proliferation.
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Caption: Experimental workflow for the in-vivo efficacy study.
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Caption: Logical flow of the comparative study design.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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